1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene
Description
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is a substituted benzene derivative with the molecular formula C₁₀H₁₁BrFO. Its structure features bromine at position 1, fluorine at position 5, an isopropoxy group at position 4, and a methyl group at position 2 (Figure 1). This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. The isopropoxy group contributes steric bulk, while bromine and fluorine enhance electrophilic reactivity. Limited direct data are available for this compound, but comparisons with structurally analogous brominated aromatics provide insights into its properties .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBMGCFCNCSPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and alkylation of a benzene derivative. The typical synthetic route involves:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.
Alkylation: Introduction of the isopropoxy group through an alkylation reaction using isopropyl alcohol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions (NO2+).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro-substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique halogen substituents allow for selective reactions that can lead to the formation of complex molecules with therapeutic potential.
Case Study: Antidepressants
Research indicates that compounds derived from similar structures have been used in the development of antidepressants such as Paroxetine and Citalopram. These drugs target serotonin reuptake inhibition, which is crucial for treating depression and anxiety disorders.
| Compound Name | Application | Related Structures |
|---|---|---|
| Paroxetine | Antidepressant | Similar halogenated benzene derivatives |
| Citalopram | Antidepressant | Fluorinated benzene derivatives |
Agrochemical Intermediates
The compound is also explored as a precursor in the synthesis of agrochemicals, particularly pesticides. Its ability to form Grignard reagents makes it suitable for creating various herbicides and insecticides.
Case Study: Pesticide Development
For instance, derivatives of 1-bromo compounds have been utilized in synthesizing effective pesticides like Flusilazole, which is used against fungal pathogens in crops.
| Pesticide Name | Active Ingredient | Synthesis Method |
|---|---|---|
| Flusilazole | Fluorinated benzene derivative | Cross-coupling reactions |
Organic Synthesis
The compound's reactivity allows it to participate in various organic transformations, including nucleophilic substitutions and cross-coupling reactions. This makes it a valuable building block in synthetic organic chemistry.
Reactions:
- Cross-Coupling Reactions: Utilized in forming carbon-carbon bonds.
- Nucleophilic Substitutions: Important for introducing functional groups into aromatic systems.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Methoxy vs. Isopropoxy Groups
- 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5):
Replacing the isopropoxy group with methoxy (smaller alkoxy group) reduces steric hindrance, facilitating nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, enhancing electrophilicity at the bromine-bearing carbon compared to the methyl group in the target compound . - 1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene: The methoxy group at position 4 and a styrenyl substituent at position 2 increase conjugation, stabilizing the aromatic ring. This contrasts with the electron-donating isopropoxy group in the target compound, which may reduce electrophilicity but improve solubility in nonpolar solvents .
Electron-Withdrawing vs. Electron-Donating Groups
- 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene :
The nitro group at position 5 is strongly electron-withdrawing, directing electrophilic substitution to position 3 (meta to nitro). In contrast, the fluorine in the target compound (position 5) exerts a weaker electron-withdrawing effect, favoring ortho/para reactivity. Nitro groups also increase compound acidity and oxidative instability compared to methyl or isopropoxy groups .
Physical and Chemical Properties
Biological Activity
1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene, with the chemical formula C10H12BrF, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromine atom, a fluorine atom, an isopropoxy group, and a methyl substituent on a benzene ring. This unique arrangement influences its chemical reactivity and biological interactions.
Biological Activity
This compound exhibits various biological activities that are primarily attributed to its halogen substituents and the isopropoxy group. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent research has indicated that halogenated compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds with bromine and fluorine substituents can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Induces apoptosis via mitochondrial pathway |
| 5-Fluoro-2-hydroxy-benzamide | MDA-MB-231 | 0.19 ± 0.04 | Inhibits tubulin polymerization |
| Ethyl 3-bromo-4-iodo-5-methylbenzoate | SMMC-7721 | 0.08 ± 0.01 | Disrupts microtubule organization |
The compound's mechanism of action involves interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Toxicity Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity studies indicate that the compound exhibits moderate toxicity levels:
| Study Type | Species | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Oral Lethality Study | Rats (Sprague-Dawley) | 2000 - 5000 | Tremors, weight loss, lethality at high doses |
| Inhalation Study | Rats (Sprague-Dawley) | 14,000 - 26,000 mg/m³ | Loss of righting reflex, respiratory distress |
The median lethal dose (LD50) was determined to be approximately 2700 mg/kg .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Interaction : The compound binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : It triggers apoptotic pathways by modulating mitochondrial membrane potential and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : The presence of halogens enhances binding affinity to various enzymes involved in metabolic pathways.
Case Studies
Several case studies have been documented regarding the use of halogenated compounds in cancer therapy:
- Case Study on MDA-MB-231 Cells : A study demonstrated that compounds similar to this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells through tubulin polymerization inhibition.
- In Vivo Studies : Animal models treated with halogenated derivatives showed reduced tumor growth compared to control groups, indicating potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
